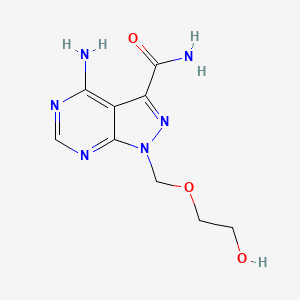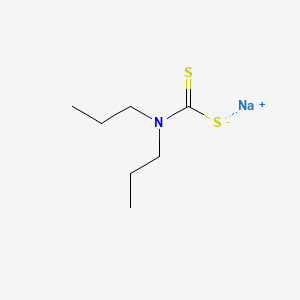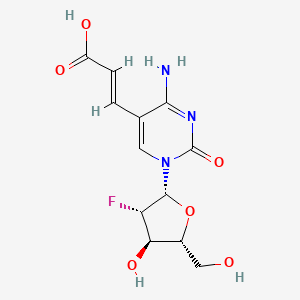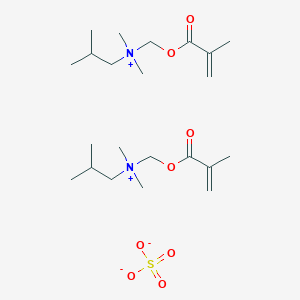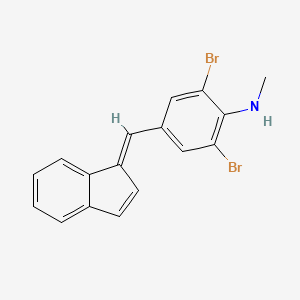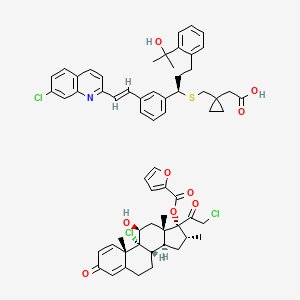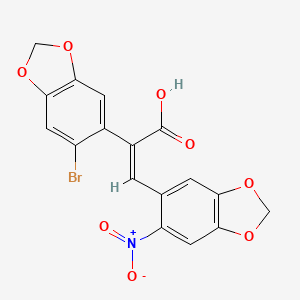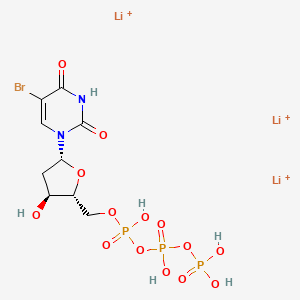
4-Methyl-1-(1-methylethyl)bicyclo(3.1.0)hexane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is primarily used as a radical initiator in polymerization processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylbutyronitrile) is synthesized through the reaction of 2-methylbutyronitrile with azobisisobutyronitrile (AIBN) under controlled conditions. The reaction typically involves the use of a solvent such as acetone or ethanol and is carried out at elevated temperatures to facilitate the formation of the azo compound.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylbutyronitrile) involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Azobis(2-methylbutyronitrile) undergoes various chemical reactions, including:
Thermal Decomposition: The compound decomposes upon heating to generate free radicals.
Oxidation: It can be oxidized to form corresponding nitrile oxides.
Reduction: The compound can be reduced to form amines.
Common Reagents and Conditions
Thermal Decomposition: Typically carried out at temperatures ranging from 60°C to 80°C.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products
Thermal Decomposition: Generates free radicals that initiate polymerization.
Oxidation: Produces nitrile oxides.
Reduction: Forms amines.
Aplicaciones Científicas De Investigación
2,2’-Azobis(2-methylbutyronitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a radical initiator in the polymerization of monomers to form polymers.
Biological Studies: Employed in the study of radical-induced biological processes.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems.
Industrial Applications: Utilized in the production of plastics, rubbers, and other polymeric materials.
Mecanismo De Acción
The primary mechanism of action of 2,2’-Azobis(2-methylbutyronitrile) involves the generation of free radicals through thermal decomposition. These free radicals initiate the polymerization of monomers by breaking the double bonds in the monomer molecules, leading to the formation of polymer chains. The compound targets the molecular pathways involved in radical polymerization, making it a crucial component in the synthesis of various polymeric materials.
Comparación Con Compuestos Similares
Similar Compounds
Azobisisobutyronitrile (AIBN): Another commonly used radical initiator with a similar mechanism of action.
Benzoyl Peroxide: A radical initiator used in polymerization and as an acne treatment.
Potassium Persulfate: Used as an initiator in emulsion polymerization processes.
Uniqueness
2,2’-Azobis(2-methylbutyronitrile) is unique due to its specific thermal decomposition properties, which allow for controlled radical generation at relatively lower temperatures compared to other initiators. This makes it particularly useful in polymerization processes that require precise control over reaction conditions.
Propiedades
Número CAS |
86265-01-2 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
4-methyl-1-propan-2-ylbicyclo[3.1.0]hexane-3-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-7(2)11-4-9(6-12)8(3)10(11)5-11/h6-10H,4-5H2,1-3H3 |
Clave InChI |
CYFPFOYKFRTYFE-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CC2(C1C2)C(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



